Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI)
Overview
Description
4-(1-Hydroxyethyl)-3-methylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to a benzene ring, which also contains a hydroxyethyl group (-CH(OH)-CH3) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-(1-Hydroxyethyl)-3-methylphenol often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as acidic or basic resins may be employed to facilitate the reaction and enhance selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Hydroxyethyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
4-Hydroxy-3-methylphenol (m-cresol): Lacks the hydroxyethyl group, making it less versatile in certain applications.
4-(1-Hydroxyethyl)phenol: Similar structure but without the methyl group, affecting its reactivity and properties.
4-Hydroxyethylphenol: Contains a hydroxyethyl group but lacks the methyl group, influencing its chemical behavior.
Uniqueness: 4-(1-Hydroxyethyl)-3-methylphenol is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
4-(1-hydroxyethyl)-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMLMLWJNKISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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